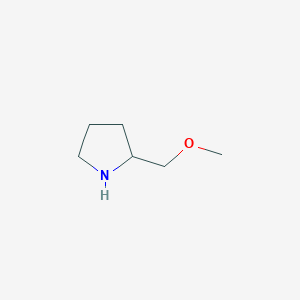
2-(3-methylbutoxy)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbutoxy)-2-phenylacetic acid is an organic compound with a unique structure that combines a phenyl group and a 3-methylbutoxy group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutoxy)-2-phenylacetic acid typically involves the reaction of 2-phenylacetic acid with 3-methylbutanol under acidic conditions to form the ester, followed by hydrolysis to yield the desired acid. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The esterification step is usually carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbutoxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methylbutoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-methylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyacetic acid: Similar in structure but with a butoxy group instead of a 3-methylbutoxy group.
2-Phenylacetic acid: Lacks the 3-methylbutoxy group, making it less complex.
4-(3-Methylbutoxy)benzoic acid: Contains a benzoic acid moiety instead of a phenylacetic acid moiety.
Uniqueness
2-(3-Methylbutoxy)-2-phenylacetic acid is unique due to the presence of both a phenyl group and a 3-methylbutoxy group, which confer distinct chemical and physical properties
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(3-methylbutoxy)-2-phenylacetic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "3-methyl-1-butanol", "Sodium hydride", "Bromoacetic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 3-methylbutoxybenzene", "Benzene is reacted with 3-methyl-1-butanol in the presence of sodium hydride to form 3-methylbutoxybenzene.", "Step 2: Synthesis of 2-bromo-2-phenylacetic acid", "3-methylbutoxybenzene is reacted with bromoacetic acid in the presence of sodium hydroxide to form 2-bromo-2-phenylacetic acid.", "Step 3: Synthesis of 2-(3-methylbutoxy)-2-phenylacetic acid", "2-bromo-2-phenylacetic acid is reacted with sodium bicarbonate and 3-methyl-1-butanol in ethyl acetate to form 2-(3-methylbutoxy)-2-phenylacetic acid.", "Step 4: Purification of 2-(3-methylbutoxy)-2-phenylacetic acid", "The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying over sodium sulfate.", "The final product is obtained by recrystallization from methanol and diethyl ether." ] } | |
Número CAS |
1016822-98-2 |
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



